N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic small molecule characterized by an imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a 4-carbamoylphenyl carboxamide moiety at position 4.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-16(23)11-3-5-12(6-4-11)19-17(24)13-7-8-15-20-14(10-1-2-10)9-22(15)21-13/h3-10H,1-2H2,(H2,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJIAUSJJAZYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction: Imidazo[1,2-b]Pyridazine Formation
The imidazo[1,2-b]pyridazine ring system serves as the foundational scaffold. Source outlines a condensation strategy between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃), achieving yields of 60–85% . For the target compound, 2-cyclopropylimidazo[1,2-b]pyridazine is synthesized via:
-
Synthesis of α-Bromocyclopropyl Ketone :
Cyclopropanation of methyl cyclopropanecarboxylate via Simmons-Smith conditions (Zn-Cu/CH₂I₂) yields cyclopropylmethyl ketone, followed by bromination using PBr₃ in dichloromethane . -
Condensation with 3-Amino-6-Chloropyridazine :
Reacting α-bromocyclopropyl ketone with 3-amino-6-chloropyridazine in ethanol/NaHCO₃ (60°C, 12 h) forms the bicyclic core. The chlorine at C6 ensures regioselective alkylation at N1 of the pyridazine ring .
Structural and Spectroscopic Characterization
Intermediate and final compounds are validated via:
Comparative Analysis of Synthetic Routes
Two primary pathways emerge from literature:
-
Route A (Sequential Functionalization) :
-
Route B (One-Pot Halogen Conversion) :
Direct conversion of 6-chloro to 6-carboxamide via Pd-catalyzed aminocarbonylation (CO, NH₃, 4-aminobenzamide).
Advantages : Fewer steps (65% yield). Disadvantages : Requires specialized catalysts and pressurized CO .
Challenges and Optimization Strategies
-
Regioselectivity in Cyclopropane Introduction :
Steric hindrance from the cyclopropyl group can impede condensation. Using polar aprotic solvents (DMF) at 80°C improves reaction kinetics . -
Amide Hydrolysis Prevention :
Anhydrous conditions and molecular sieves during coupling minimize undesired hydrolysis of the carboxamide . -
Scalability :
Patent highlights continuous-flow systems for imidazo[1,2-b]pyridazine synthesis, reducing reaction times from 12 h to 2 h and improving reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by its imidazo[1,2-b]pyridazine core, which is known for its biological activity. The synthesis of N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves several key steps:
- Starting Materials : The synthesis typically begins with readily available precursors that undergo cyclization and functionalization to form the desired imidazo[1,2-b]pyridazine structure.
- Key Reactions : The process may involve reactions such as nucleophilic substitution and condensation to introduce the carbamoyl and cyclopropyl groups at specific positions on the ring system.
The molecular formula is with a molecular weight of 321.33 g/mol, and it is identified by the CAS number 2548983-87-3 .
Kinase Inhibition
One of the primary mechanisms of action for this compound is its role as an inhibitor of adaptor-associated kinase 1 (AAK1). AAK1 is involved in cellular signaling pathways critical to cancer progression and other diseases . Inhibition of AAK1 can disrupt these pathways, potentially leading to therapeutic effects in cancer treatment .
Potential Anti-Cancer Applications
Research indicates that compounds within the imidazo[1,2-b]pyridazine class show promise as anti-cancer agents. The structural modifications present in this compound may enhance its efficacy against various cancer types by targeting specific kinases involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly affect biological activity. For instance, variations in substituents at different positions can lead to enhanced binding affinities for target proteins . This SAR knowledge guides the design of new derivatives with improved pharmacological profiles.
In Vitro Studies
In vitro evaluations have demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit varying degrees of binding affinity to amyloid plaques and other biological targets. Such studies are crucial for understanding how structural changes influence activity and for identifying lead compounds for further development .
Cancer Therapeutics
A notable case study involves the evaluation of imidazo[1,2-b]pyridazine derivatives in cancer cell lines where they were shown to inhibit cell proliferation effectively. Specific derivatives demonstrated IC50 values in the low micromolar range against various cancer types, indicating their potential as therapeutic agents .
Imaging Agents
Another application explored is the use of imidazo[1,2-b]pyridazine derivatives as imaging agents for detecting amyloid plaques associated with neurodegenerative diseases. These compounds could serve as novel positron emission tomography (PET) radiotracers due to their ability to bind selectively to amyloid aggregates .
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s imidazo[1,2-b]pyridazine core differentiates it from analogs like N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (), which shares the same core but features a 4-chloro-2-fluorophenyl group instead of the 4-carbamoylphenyl substituent. This substitution impacts polarity and hydrogen-bonding capacity, likely influencing pharmacokinetic properties such as solubility and target binding .
Table 1: Structural Comparison of Key Compounds
| Compound | Core Structure | Key Substituents | Molecular Formula (Calculated) |
|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyridazine | 4-Carbamoylphenyl, cyclopropyl | C₂₁H₁₈N₆O₂ |
| N-(4-chloro-2-fluorophenyl) analog (Ev2) | Imidazo[1,2-b]pyridazine | 4-Chloro-2-fluorophenyl, cyclopropyl | C₂₅H₁₉ClFN₅O |
| Ponatinib (Ev3) | Imidazo[1,2-a]pyridine | Trifluoromethyl, methylpiperazinyl | C₂₉H₂₇F₃N₆O |
Pharmacological and ADME Profiles
- Carbamoyl groups are also known to engage in hydrogen bonding with kinase ATP-binding pockets, suggesting stronger target affinity .
- Halogenated Analogs : Chloro- and fluorophenyl substituents (as in ) typically increase lipophilicity, which may enhance membrane permeability but reduce solubility. These groups are associated with prolonged metabolic stability due to resistance to oxidative metabolism .
- Ponatinib : As a clinically approved kinase inhibitor, ponatinib’s imidazo[1,2-a]pyridine core and trifluoromethyl group contribute to high potency (IC₅₀ < 0.5 nM for Bcr-Abl) but also confer toxicity risks, such as cardiovascular side effects. The target compound’s pyridazine core may offer improved selectivity due to distinct steric and electronic interactions .
Table 2: Hypothesized Pharmacokinetic Comparison
| Property | Target Compound | N-(4-chloro-2-fluorophenyl) Analog | Ponatinib |
|---|---|---|---|
| Solubility (logP) | Moderate (carbamoyl) | Low (Cl/F substituents) | Low (trifluoromethyl) |
| Metabolic Stability | Moderate | High | High |
| Target Affinity | High (H-bond donors) | Moderate | Very High |
Biological Activity
N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2548983-87-3
- Molecular Formula : C17H15N5O2
- Molecular Weight : 321.33 g/mol
The compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. The presence of the carbamoyl and cyclopropyl groups contributes to its unique pharmacological profile.
This compound primarily acts as an inhibitor of specific kinases, particularly adaptor-associated kinase 1 (AAK1). AAK1 is involved in cellular signaling pathways that regulate cancer progression. By inhibiting this kinase, the compound may interfere with tumor growth and metastasis.
Biological Activities
The biological activities of this compound have been evaluated in various studies. Key findings include:
- Antitumor Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) cell lines.
- Kinase Inhibition : As a kinase inhibitor, it has been reported to effectively inhibit AAK1 with a binding affinity that supports its potential use in targeted cancer therapies.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-b]pyridazine structure can significantly impact biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of carbamoyl group | Enhanced binding affinity to AAK1 |
| Variation in cyclopropyl substituents | Altered antiproliferative potency |
Case Studies
Several studies have documented the efficacy of this compound:
- In Vitro Studies : Research conducted by Howorko et al. demonstrated that this compound exhibited strong inhibition of cell proliferation in various carcinoma cell lines with IC50 values ranging from 5 to 20 µM .
- Mechanistic Insights : A study highlighted the role of AAK1 inhibition in disrupting signaling pathways crucial for cancer cell survival and proliferation .
- Comparative Analysis : Compared to other imidazo[1,2-b]pyridazine derivatives, this compound showed superior selectivity and potency against specific kinases associated with oncogenic processes .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, imidazo[1,2-a]pyridine derivatives are synthesized via Vilsmeier-Haack formylation (using POCl₃ and DMF) followed by condensation with amines . Optimization strategies include:
- Catalyst selection : Palladium or copper catalysts enhance cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF, toluene) improve intermediate stability .
- Purification : HPLC or column chromatography ensures ≥95% purity .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropane geometry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Methodology :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize π-π stacking or hydrogen bonding with biological targets .
- Molecular docking : Simulate interactions with protein active sites (e.g., kinases) using software like AutoDock Vina .
- Reaction path searches : ICReDD’s algorithms identify low-energy pathways for derivative synthesis .
Q. What structure-activity relationship (SAR) insights exist for modifying the cyclopropane or carboxamide groups?
- Methodology :
- Cyclopropane substitution : Rigidity from the cyclopropane enhances target selectivity but may reduce solubility. Methyl or halogen substituents balance activity and pharmacokinetics .
- Carboxamide modifications : Replacing the carbamoylphenyl group with sulfonamide or urea derivatives alters hydrogen-bonding networks, impacting potency .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability .
- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects .
- Meta-analysis : Compare results across studies using databases like PubChem to identify outliers .
Q. What experimental designs are optimal for evaluating solubility and formulation stability?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like pH, co-solvents (PEG-400, DMSO), and surfactants to identify stable formulations .
- Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH) via LC-MS .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology :
- Isotopic labeling : Use ¹⁴C or ³H tags to track metabolic pathways in hepatocyte assays .
- Prodrug strategies : Introduce ester or phosphate groups to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
